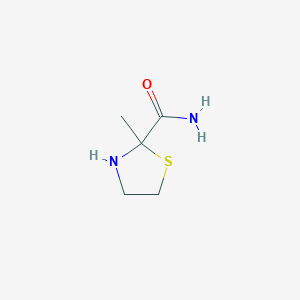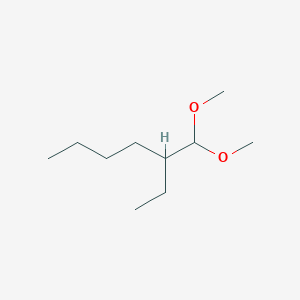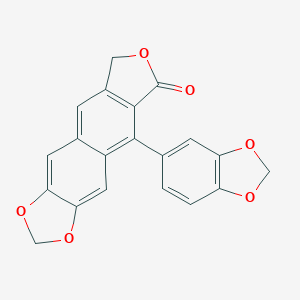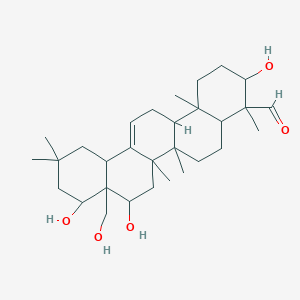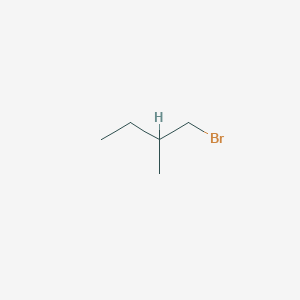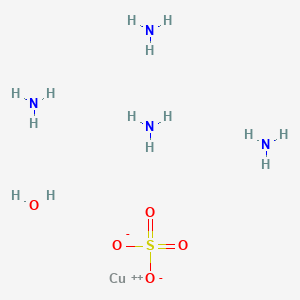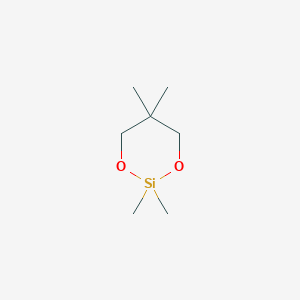
2-(Thiophen-2-yl)acetaldehyde
概要
説明
2-(Thiophen-2-yl)acetaldehyde is a chemical compound with the molecular formula C6H6OS . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
The synthesis of thiophene derivatives, such as 2-(Thiophen-2-yl)acetaldehyde, has been a topic of interest in recent scientific literature . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of 2-(Thiophen-2-yl)acetaldehyde consists of a thiophene ring attached to an acetaldehyde group . The InChI code for this compound is 1S/C6H6OS/c7-4-3-6-2-1-5-8-6/h1-2,4-5H,3H2 .Chemical Reactions Analysis
Thiophene derivatives, including 2-(Thiophen-2-yl)acetaldehyde, have been synthesized through various chemical reactions. For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, produces aminothiophene derivatives .Physical And Chemical Properties Analysis
2-(Thiophen-2-yl)acetaldehyde has a molecular weight of 126.18 g/mol . The compound should be stored at a temperature of -70°C .科学的研究の応用
Specific Scientific Field
This application falls under the field of Organic Chemistry, specifically in the synthesis of novel heterocyclic amide derivatives .
Summary of the Application
The compound “2-(Thiophen-2-yl)acetaldehyde” is used in the synthesis of a novel heterocyclic amide derivative, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (I) . This compound has been found to possess significant antioxidant and antimicrobial properties .
Methods of Application or Experimental Procedures
The compound N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (I) was obtained by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction . The compound was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography .
Results or Outcomes
The compound exhibited moderate antioxidant activity. The antimicrobial activity of the title molecule was investigated under aseptic conditions, using the microdilution method, against Gram-positive and Gram-negative bacterial strains, and it also demonstrated significant activity against yeasts (Candida glabrata ATCC 90030, Candida krusei ATCC 34135) .
Therapeutic Importance of Synthetic Thiophene
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
Thiophene and its substituted derivatives, including “2-(Thiophen-2-yl)acetaldehyde”, are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Methods of Application or Experimental Procedures
The compound “2-(Thiophen-2-yl)acetaldehyde” is used in the synthesis of various therapeutic agents . The specific methods of application or experimental procedures can vary depending on the specific therapeutic agent being synthesized .
Results or Outcomes
Thiophene derivatives have been proven to be effectual drugs in present respective disease scenario. They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Synthesis of 3-Ethynyl-2-(thiophen-2-yl)benzo[b]thiophene
Specific Scientific Field
This application falls under the field of Organic Chemistry .
Summary of the Application
The compound “2-(Thiophen-2-yl)acetaldehyde” is used in the synthesis of 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene .
Methods of Application or Experimental Procedures
The solvent was removed under vacuum, and the residue was purified by column chromatography over silica gel with Hexane/EtOAc (19/1) to afford trimethyl ((2- (thiophen-2-yl)benzo [b]thiophen-3-yl)ethynyl)silane 12 in a 89% yield as a red oil .
Results or Outcomes
The compound was characterized by 1H NMR (400 MHz, CDCl3) and 13C NMR (100 MHz, CDCl3). The IR (ATR) vmax (cm −1) was also determined .
Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition
Specific Scientific Field
This application falls under the field of Medicinal Chemistry .
Summary of the Application
The compound “2-(Thiophen-2-yl)acetaldehyde” is used in the synthesis of 2-(thiophen-2-yl)acetic acid-based lead compounds for mPGES-1 inhibition . mPGES-1 is a valuable macromolecular target in both cancer therapy and inflammation therapy .
Methods of Application or Experimental Procedures
By using a virtual fragment screening approach of aromatic bromides, straightforwardly modifiable by the Suzuki-Miyaura reaction, 2-(thiophen-2-yl)acetic acid was identified to be a suitable chemical platform to develop tighter mPGES-1 inhibitors .
Results or Outcomes
Compounds developed from 2-(thiophen-2-yl)acetic acid showed selective inhibitory activity against mPGES-1 in the low micromolar range . Moreover, these compounds exhibited interesting IC50 values on A549 cell lines compared to CAY10526, selected as a reference compound . The most promising compound induced the cycle arrest in the G0/G1 phase at 24 h of exposure, whereas at 48 and 72 h, it caused an increase of subG0/G1 fraction, suggesting an apoptosis/necrosis effect .
Safety And Hazards
将来の方向性
Thiophene-based analogs, including 2-(Thiophen-2-yl)acetaldehyde, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may continue to explore the synthesis and applications of these compounds.
特性
IUPAC Name |
2-thiophen-2-ylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6OS/c7-4-3-6-2-1-5-8-6/h1-2,4-5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGKLBDOZYMAEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424006 | |
| Record name | thienylethanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-2-yl)acetaldehyde | |
CAS RN |
15022-15-8 | |
| Record name | thienylethanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60424006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(thiophen-2-yl)acetaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





